9-ING-87 belongs to the class of indole derivatives, which are known for their diverse biological activities. Indoles are bicyclic compounds featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is synthesized through specific organic reactions that facilitate the formation of the indole structure, often involving coupling reactions or cyclization methods using appropriate starting materials.
The synthesis of 9-ING-87 typically involves several key steps:
These methods ensure that 9-ING-87 is synthesized efficiently while maintaining high purity levels.
The molecular structure of 9-ING-87 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, and nitrogen. The specific arrangement of these atoms contributes to its unique properties and reactivity. Detailed structural data can be obtained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and spatial orientation.
9-ING-87 can undergo various chemical reactions due to its functional groups. Typical reactions include:
Understanding these reactions is crucial for developing derivatives with enhanced biological activities or altered properties.
The mechanism of action for compounds like 9-ING-87 often involves interactions at the molecular level with biological targets such as enzymes or receptors. The specific pathways may vary based on its structural attributes and functional groups. For instance:
Data supporting these mechanisms can be derived from biochemical assays and pharmacological studies that evaluate its efficacy and binding affinity to target proteins.
The physical properties of 9-ING-87 include:
Chemical properties involve reactivity patterns such as susceptibility to oxidation or reduction reactions. Analytical techniques like High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability under different conditions.
9-ING-87 has potential applications in:
The ongoing research into 9-ING-87 underscores its versatility and significance in advancing scientific knowledge across multiple disciplines.
GSK-3 exists as two isoforms (α and β) with 98% homology in their catalytic domains but distinct non-redundant functions. Unlike typical kinases, GSK-3β is constitutively active in resting cells and regulates over 100 substrates through phosphorylation-dependent degradation or activation. Key characteristics establish its therapeutic relevance:
Table 1: GSK-3 Isoforms and Their Roles in Cancer
Isoform | Chromosome | Expression Pattern | Key Cancer-Related Functions |
---|---|---|---|
GSK-3α | 19q13.2 | Higher in brain, testis | Modulates NF-κB in endothelial cells |
GSK-3β | 3q13.33 | Ubiquitous, nuclear in cancer | Regulates β-catenin, cyclin D1, chemoresistance |
9-ING-87 belongs to a class of indole maleimide derivatives optimized for GSK-3β inhibition. Its molecular design confers exceptional selectivity:
Table 2: Selectivity Profile of 9-ING-87
Kinase Group | Representative Members Tested | Selectivity (IC₅₀ Ratio vs. GSK-3β) |
---|---|---|
AGC (PKA/PKC/PKB) | 15 kinases | >100-fold |
CAMK (CDKs) | 12 kinases | >50-fold |
Tyrosine Kinases (EGFR) | 20 kinases | >100-fold |
GSK-3β drives tumor progression and therapy resistance through multifaceted mechanisms:
Chemoresistance Pathways
Metastatic Progression
Table 3: GSK-3β-Linked Chemoresistance Mechanisms
Cancer Type | Resistance Mechanism | Functional Outcome |
---|---|---|
Colorectal | AHNAK2↑ → AKT/GSK-3β/Snail activation | 5-FU resistance via EMT induction |
NSCLC (H1299 cells) | miR-1246↑ → GSK-3β↓/β-catenin↑ | Docetaxel resistance in PGCCs |
Breast (PDX models) | Nuclear GSK-3β/NF-κB → Bcl-2/XIAP↑ | Irinotecan resistance reversal by 9-ING-87 |
Non-ATP-competitive GSK-3 inhibitors (e.g., lithium, tideglusib) suffer from off-target effects and incomplete pathway suppression. ATP-competitive inhibitors like 9-ING-87 offer distinct advantages:
Concluding Remarks
9-ING-87 exemplifies the therapeutic potential of precision GSK-3β inhibition. Its optimized binding kinetics and pathway specificity address limitations of earlier inhibitors, while mechanistic studies validate synergistic enhancement of conventional chemotherapy. Future efforts should focus on biomarker identification (e.g., nuclear GSK-3β expression) and combinatorial regimens with immuno-oncology agents.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: